molecular formula C18H21BrO2 B1356405 Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- CAS No. 87477-67-6

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-

Cat. No.: B1356405
CAS No.: 87477-67-6
M. Wt: 349.3 g/mol
InChI Key: HJQNLFKDLLAPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- is a chemical compound with the molecular formula C18H21BrO2 and a molecular weight of 349.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- typically involves the reaction of 1-bromo-5-pentanol with 4-(phenylmethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phenylmethoxy group can undergo oxidation or reduction. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

  • Benzene, 1-[(5-chloropentyl)oxy]-4-(phenylmethoxy)-
  • Benzene, 1-[(5-iodopentyl)oxy]-4-(phenylmethoxy)-
  • Benzene, 1-[(5-fluoropentyl)oxy]-4-(phenylmethoxy)-

Comparison: Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity in substitution and reduction reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-(5-bromopentoxy)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c19-13-5-2-6-14-20-17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQNLFKDLLAPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529223
Record name 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87477-67-6
Record name 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Benzyloxyphenol and 1,5-dibromopentane were reacted under conditions described in Example 15 for 5 days. The crude product isolated by a toluene extraction, was distilled to give 1-benzyloxy-4-(5-bromopentoxy)benzene as an oil (88.9% pure by gas chromatography).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.